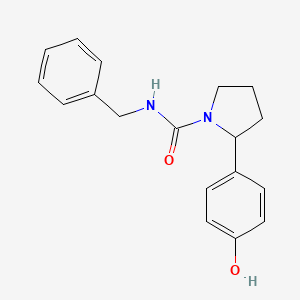![molecular formula C16H27N3O2S B7527937 N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide](/img/structure/B7527937.png)
N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide, also known as BQ-123, is a selective endothelin receptor antagonist. It was first synthesized in the 1990s and has since been used extensively in scientific research.
Mécanisme D'action
N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide selectively blocks the endothelin type A receptor (ETA), which is responsible for vasoconstriction, cell proliferation, and inflammation. By blocking ETA, N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide can reduce blood pressure, improve cardiac function, and inhibit tumor growth. N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide does not affect the endothelin type B receptor (ETB), which is responsible for vasodilation and clearance of endothelin from the circulation.
Biochemical and Physiological Effects:
N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide has been shown to have several biochemical and physiological effects in various animal models and human studies. These include:
- Reduction of blood pressure and improvement of cardiac function in patients with heart failure and hypertension.
- Inhibition of tumor growth and metastasis in various cancer models.
- Attenuation of inflammation and oxidative stress in animal models of sepsis, acute lung injury, and diabetic nephropathy.
- Improvement of endothelial function and vascular remodeling in animal models of pulmonary hypertension and atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide has several advantages for lab experiments, including its high selectivity for ETA, its stable chemical structure, and its availability from commercial sources. However, N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide also has some limitations, including its relatively high cost, its limited solubility in aqueous solutions, and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide and endothelin receptors. These include:
- Development of more selective and potent ETA antagonists for clinical use.
- Investigation of the role of ETB receptors in various physiological and pathological conditions.
- Exploration of the crosstalk between endothelin receptors and other signaling pathways, such as the renin-angiotensin system and the nitric oxide pathway.
- Identification of biomarkers for predicting the response to ETA antagonists in different patient populations.
- Evaluation of the long-term safety and efficacy of ETA antagonists in clinical trials.
Méthodes De Synthèse
N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide is synthesized by reacting N-tert-butyloxycarbonyl-L-phenylalanine with 1,2-diaminobutane in the presence of dicyclohexylcarbodiimide. The resulting intermediate is then reacted with ethanesulfonyl chloride to form N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide.
Applications De Recherche Scientifique
N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide is primarily used in scientific research to study the role of endothelin receptors in various physiological and pathological conditions. Endothelin is a peptide that plays a key role in regulating blood pressure, vascular tone, and inflammation. Endothelin receptors are expressed in various tissues and organs, and their activation has been implicated in the pathogenesis of several diseases, including hypertension, heart failure, pulmonary hypertension, and cancer.
Propriétés
IUPAC Name |
N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2S/c1-3-22(20,21)17-15(2)9-10-18-11-13-19(14-12-18)16-7-5-4-6-8-16/h4-8,15,17H,3,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWUPUPDDGNABN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC(C)CCN1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Benzylsulfonyl-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7527864.png)
![methyl 2-[1-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]piperidin-2-yl]acetate](/img/structure/B7527865.png)
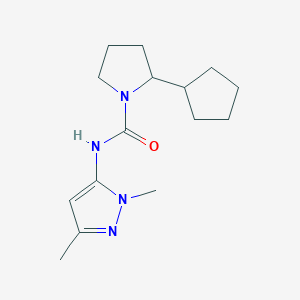
![4-[[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]sulfamoyl]benzoic acid](/img/structure/B7527895.png)
![1-[(2-cyanophenyl)methyl]-N-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7527899.png)

![2-(hexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-yl)quinoxaline](/img/structure/B7527912.png)
![methyl N-methyl-N-[2-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]carbamate](/img/structure/B7527913.png)
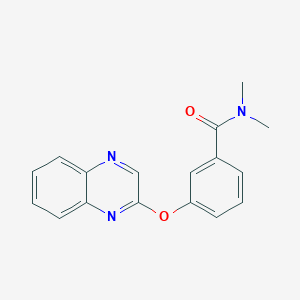
![1-[(5-Butyl-1,2,4-oxadiazol-3-yl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7527933.png)
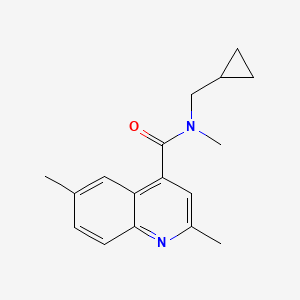
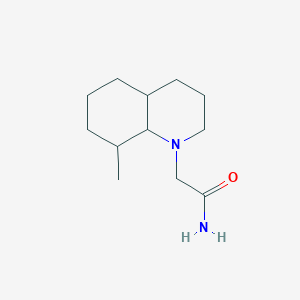
![3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl-(2-tert-butyl-1,3-thiazol-5-yl)methanone](/img/structure/B7527957.png)
